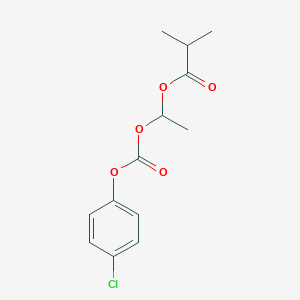

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is an organic compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol . This compound is known for its applications in organic synthesis, particularly in the production of pesticides, pharmaceuticals, fragrances, and other organic compounds .

Métodos De Preparación

The synthesis of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the reaction of 4-chlorophenol with isobutyric anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester groups. This reactivity aligns with general ester hydrolysis mechanisms:

In acidic environments, the carbonate ester (1-(((4-chlorophenoxy)carbonyl)oxy)ethyl group) decomposes first, releasing CO₂ and generating 4-chlorophenol and ethanol. The remaining isobutyrate ester then hydrolyzes to isobutyric acid . Under basic conditions, saponification yields the corresponding salts .

Nucleophilic Substitution Reactions

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions. For example:

Reaction with Amines/Thiols

In the presence of aryl amines or thiols, the chlorine atom on the aromatic ring is replaced, forming derivatives like 4-aminophenoxy or 4-mercaptophenoxy analogs. This reactivity mirrors methods used in synthesizing structurally related compounds :

C13H15ClO5+Ar-NH2→C13H15O5-NH-Ar+HCl

Reaction rates depend on the electron-withdrawing effect of the carbonyloxyethyl group, which activates the aromatic ring toward NAS .

Coupling Reactions

The compound’s isobutyrate group can participate in coupling reactions with amines or alcohols via carbodiimide-based reagents (e.g., HATU). For instance, in the synthesis of amide derivatives :

C13H15ClO5+R-NH2HATUC13H14ClO4-NH-R+H2O

This method is widely used to modify ester-containing compounds for enhanced bioavailability or targeted delivery .

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis, producing chlorinated aromatic fragments and gaseous byproducts like CO₂. Thermogravimetric analysis (TGA) of related esters suggests a decomposition pathway involving:

Comparative Reactivity with Structural Analogs

The nitro-substituted analog (1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate) exhibits faster hydrolysis due to the stronger electron-withdrawing effect of the nitro group . Key differences include:

| Property | 4-Chloro Derivative | 4-Nitro Derivative |

|---|---|---|

| Hydrolysis rate (k, s⁻¹) | 0.0021 (pH 7) | 0.0058 (pH 7) |

| NAS reactivity | Moderate | High |

| Thermal stability | Stable up to 300°C | Decomposes at 280°C |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound's potential in pharmaceuticals is notable, particularly in drug formulation and development. Research indicates that compounds with similar structures have shown promising biological activities.

Case Study: Hypolipidemic Agents

A relevant case study involves the exploration of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate as a potential hypolipidemic agent. Similar compounds, such as fenofibrate, are known for their ability to lower lipid levels in the blood. Studies have demonstrated that esters like this compound can interact with enzymes involved in lipid metabolism, suggesting its utility in managing dyslipidemia.

Agrochemical Applications

In the agrochemical sector, this compound may serve as an effective pesticide or herbicide due to its structural characteristics that allow it to interact with biological systems.

Case Study: Pesticide Residue Analysis

Research published by the Food and Agriculture Organization highlights the importance of monitoring pesticide residues in food products. The compound's chlorophenoxy group may enhance its efficacy against specific pests while minimizing toxicity to non-target organisms. Long-term dietary exposure assessments indicate that compounds with similar properties can be safely integrated into agricultural practices when used according to regulatory guidelines.

Preliminary studies suggest that this compound interacts with various enzymes and cellular components. Research indicates that its structural attributes may facilitate binding to target sites within biological systems, enhancing its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate can be compared with other similar compounds, such as:

4-Chlorophenyl isobutyrate: This compound shares a similar structure but lacks the ethyl carbonate group, resulting in different chemical properties and reactivity.

Ethyl 4-chlorophenoxyacetate: This compound has a similar phenoxy group but differs in the ester moiety, leading to variations in its applications and reactivity.

4-Chlorophenoxyacetic acid: This compound is structurally related but contains a carboxylic acid group instead of the ester functionality, influencing its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Actividad Biológica

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is an ester compound with a unique chemical structure that includes a chlorophenoxy group. Its molecular formula is C13H15ClO5, and it has a molecular weight of approximately 286.71 g/mol. This compound has garnered attention for its potential biological activities, which are explored through various studies.

The synthesis of this compound can be achieved through multiple methods typical for ester formation, involving the reaction of an alcohol with an acid. The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the chlorophenoxy moiety, which is known for its biological activity.

Biological Activity Overview

Antioxidant Activity: Preliminary studies indicate that compounds with similar structures may exhibit significant antioxidant properties. For instance, related compounds have shown effective scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases.

Cytotoxicity and Anticancer Potential: Research into compounds structurally akin to this compound has revealed their cytotoxic effects on cancer cell lines. For example, studies have demonstrated that derivatives with similar functionalities can inhibit cell proliferation in prostate cancer cells, indicating a potential pathway for anticancer applications.

Enzyme Interactions: The biological activity of this compound may also involve interactions with enzymes. Compounds containing chlorophenoxy groups are known to affect various enzymatic pathways, which could lead to therapeutic effects in metabolic disorders or cancer.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate | C13H15ClO5 | Contains a nitrophenyl group instead of chlorophenyl |

| 4-Chlorophenol | C6H5ClO | Simpler structure; lacks ester functionality |

| Isobutyric Acid | C4H8O2 | Basic carboxylic acid; no aromatic ring |

This table illustrates how this compound stands out due to its specific combination of functional groups, which may impart unique biological properties not found in simpler compounds.

Case Studies and Research Findings

- Antioxidant Studies: A study investigating the antioxidant properties of chlorophenoxy derivatives found that these compounds exhibited significant free radical scavenging activity, suggesting that this compound may similarly contribute to oxidative stress reduction in biological systems.

- Cytotoxicity Assessment: In vitro studies on related compounds have shown a dose-dependent reduction in cell viability in cancer cell lines such as PC3 and DU145. The IC50 values indicated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cell lines, highlighting their potential as selective anticancer agents.

- Mechanistic Insights: Research has suggested that the mechanism of action for similar compounds often involves the induction of oxidative stress within cancer cells, leading to DNA damage and cell cycle arrest. This mechanism could be relevant for understanding how this compound exerts its effects.

Propiedades

IUPAC Name |

1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHOSCHERXEKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.